molecular formula C18H11BrClN3OS B11449829 5-Bromo-2-chloro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide

5-Bromo-2-chloro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide

Cat. No.: B11449829
M. Wt: 432.7 g/mol
InChI Key: CDNPOWBWCAQMAR-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is a complex organic compound that features a unique combination of bromine, chlorine, thiophene, imidazo[1,2-A]pyridine, and benzamide moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzoyl chloride with 2-aminothiophene to form an intermediate, which is then cyclized with 2-bromoimidazo[1,2-A]pyridine under specific conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives, while substitution reactions can produce various substituted benzamides .

Scientific Research Applications

5-Bromo-2-chloro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-thiophenecarboxylic acid.

    Imidazo[1,2-A]pyridine Derivatives: Compounds like 2-bromoimidazo[1,2-A]pyridine and 3-chloroimidazo[1,2-A]pyridine.

Uniqueness

5-Bromo-2-chloro-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H11BrClN3OS

Molecular Weight

432.7 g/mol

IUPAC Name

5-bromo-2-chloro-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide

InChI

InChI=1S/C18H11BrClN3OS/c19-11-6-7-13(20)12(10-11)18(24)22-17-16(14-4-3-9-25-14)21-15-5-1-2-8-23(15)17/h1-10H,(H,22,24)

InChI Key

CDNPOWBWCAQMAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)NC(=O)C3=C(C=CC(=C3)Br)Cl)C4=CC=CS4

Origin of Product

United States

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